Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
Brand Name:
Vulcanchem
CAS No.:
100482-40-4
VCID:
VC0217366
InChI:
InChI=1S/C16H26N2O3.ClH/c1-3-9-17-11-15(19)12-21-16(20)13-5-7-14(8-6-13)18-10-4-2;/h5-8,15,17-19H,3-4,9-12H2,1-2H3;1H
SMILES:
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-]
Molecular Formula:
C16H27ClN2O3
Molecular Weight:
330.8 g/mol
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
CAS No.: 100482-40-4
Main Products
VCID: VC0217366
Molecular Formula: C16H27ClN2O3
Molecular Weight: 330.8 g/mol
CAS No. | 100482-40-4 |
---|---|
Product Name | Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride |
Molecular Formula | C16H27ClN2O3 |
Molecular Weight | 330.8 g/mol |
IUPAC Name | [2-hydroxy-3-[4-(propylamino)benzoyl]oxypropyl]-propylazanium;chloride |
Standard InChI | InChI=1S/C16H26N2O3.ClH/c1-3-9-17-11-15(19)12-21-16(20)13-5-7-14(8-6-13)18-10-4-2;/h5-8,15,17-19H,3-4,9-12H2,1-2H3;1H |
Standard InChIKey | UCDTWBJKPRGBCE-UHFFFAOYSA-N |
SMILES | CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Canonical SMILES | CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Synonyms | 2-Hydroxy-3-(propylamino)propyl p-(propylamino)benzoate hydrochloride |
PubChem Compound | 57897 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume